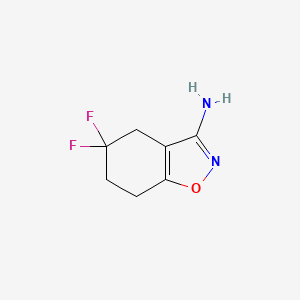

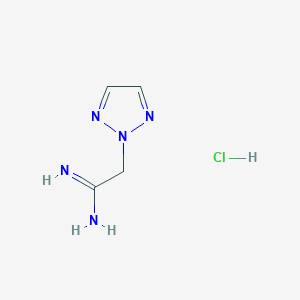

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to “5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid” and "(5,5-difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol"12.

Synthesis Analysis

There is no specific information available on the synthesis of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, the synthesis of similar compounds involves reactions with alkyl halides and the influence of substitution position on the reaction yield3.Molecular Structure Analysis

The molecular structure of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is not directly available. However, the InChI codes for similar compounds are provided12. These codes can be used to generate the molecular structure.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, similar compounds have been shown to react with alkyl halides3.Physical And Chemical Properties Analysis

The physical and chemical properties of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” are not directly available. However, similar compounds have a molecular weight of around 203.1512, and are stored at room temperature12.Scientific Research Applications

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of a tetraalkylammonium halide redox catalyst, avoiding the use of excess chemical oxidant and reducing waste. Such methods may be applicable to 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine for the synthesis of novel compounds (Gao et al., 2014).

Base-Stabilized Difluoroboranes Rearrangement

Research involving Lewis base-stabilized difluoroboranes has shown that these compounds can undergo rearrangement reactions, potentially leading to novel chemical structures. Such transformations may be relevant to the study of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine in exploring new synthetic pathways and reactions (Yamashita et al., 2010).

Regioselectivity in C(sp3)-H Alkylation

The benzoxazole moiety has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity. This concept could be extended to the functionalization of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine, offering a strategic approach to molecular modification and drug design (Lahm & Opatz, 2014).

Metal-Free Amination

A metal-free approach for the amination of benzoxazoles using tetrabutylammonium iodide and aqueous solutions of hydrogen peroxide has been developed, yielding 2-aminobenzoxazoles. This environmentally friendly and efficient method could potentially be adapted for the amination of 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine, contributing to greener chemistry practices (Froehr et al., 2011).

Safety And Hazards

The safety and hazards associated with “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” are not known. However, Material Safety Data Sheets (MSDS) are available for similar compounds12.

Future Directions

There is no specific information available on the future directions of “5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine”. However, the study of similar compounds continues to be an active area of research5.

properties

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)2-1-5-4(3-7)6(10)11-12-5/h1-3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOVSXCFLJZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1ON=C2N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)